molecular formula C27H21BrNO2P B14383599 [(3-Carboxyphenyl)(cyano)methyl](triphenyl)phosphanium bromide CAS No. 89540-46-5

[(3-Carboxyphenyl)(cyano)methyl](triphenyl)phosphanium bromide

Cat. No.: B14383599
CAS No.: 89540-46-5
M. Wt: 502.3 g/mol
InChI Key: NASPYUCATRLSFD-UHFFFAOYSA-N
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Description

(3-Carboxyphenyl)(cyano)methylphosphanium bromide is an organophosphorus compound with a complex structure It is characterized by the presence of a triphenylphosphanium cation and a bromide anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carboxyphenyl)(cyano)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable bromide source. One common method is the reaction of triphenylphosphine with methyl bromide, followed by further functionalization to introduce the carboxyphenyl and cyano groups. The reaction conditions often require a polar organic solvent and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Carboxyphenyl)(cyano)methylphosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The bromide anion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of phosphonium salts.

Scientific Research Applications

(3-Carboxyphenyl)(cyano)methylphosphanium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including Wittig reactions and other phosphine-mediated transformations.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and as a potential drug candidate.

    Medicine: Research is ongoing to explore its potential as an antineoplastic agent and its role in targeted drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-Carboxyphenyl)(cyano)methylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: This compound is structurally similar but lacks the carboxyphenyl and cyano groups.

    Triphenylphosphine oxide: Another related compound, often used in similar chemical reactions.

Uniqueness

(3-Carboxyphenyl)(cyano)methylphosphanium bromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxyphenyl and cyano groups allows for additional interactions and applications not possible with simpler phosphonium salts.

Properties

CAS No.

89540-46-5

Molecular Formula

C27H21BrNO2P

Molecular Weight

502.3 g/mol

IUPAC Name

[(3-carboxyphenyl)-cyanomethyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C27H20NO2P.BrH/c28-20-26(21-11-10-12-22(19-21)27(29)30)31(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,26H;1H

InChI Key

NASPYUCATRLSFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C#N)C4=CC(=CC=C4)C(=O)O.[Br-]

Origin of Product

United States

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